molecular formula C28H25N5O2S B11512501 5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B11512501
M. Wt: 495.6 g/mol
InChI Key: WTFNQIGVNDOQOE-UHFFFAOYSA-N
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Description

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a benzylamino group, a methyl group, and a pyridinylmethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the benzylamino group through nucleophilic substitution. The methyl group is then added via alkylation, and the pyridinylmethyl group is introduced through a coupling reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylamino)-1-phthalazinyl derivatives: These compounds share the phthalazine core and benzylamino group but differ in other substituents.

    2-methylbenzenesulfonamide derivatives: These compounds have the methylbenzenesulfonamide moiety but lack the phthalazine and pyridinylmethyl groups.

Uniqueness

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H25N5O2S

Molecular Weight

495.6 g/mol

IUPAC Name

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C28H25N5O2S/c1-20-14-15-22(17-26(20)36(34,35)31-19-23-11-7-8-16-29-23)27-24-12-5-6-13-25(24)28(33-32-27)30-18-21-9-3-2-4-10-21/h2-17,31H,18-19H2,1H3,(H,30,33)

InChI Key

WTFNQIGVNDOQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NCC5=CC=CC=N5

Origin of Product

United States

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